Quinocide, (S)-
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Overview
Description
Preparation Methods
The synthesis of Quinocide, (S)-, involves several steps. One common method includes the reaction of 6-methoxy-8-quinolinecarboxaldehyde with 1,4-pentanediamine under specific conditions to yield the desired product . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
Quinocide, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinocide, (S)-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinocide, (S)-, involves its interaction with specific molecular targets. It is believed to interfere with the metabolic processes of certain pathogens, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular functions by binding to key enzymes and proteins .
Properties
CAS No. |
738578-54-6 |
---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(4S)-1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3/t11-/m0/s1 |
InChI Key |
NBAFIBBHADOTMU-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N |
Origin of Product |
United States |
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